N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide
Description
This compound features a benzothiazole core substituted with a 5-methoxy group, a phenylsulfonyl moiety, and a pyridin-3-ylmethyl group. The pyridinylmethyl substitution may facilitate π-π stacking or hydrogen bonding in biological targets, while the methoxy group could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-18-9-10-21-20(14-18)25-23(31-21)26(16-17-6-5-12-24-15-17)22(27)11-13-32(28,29)19-7-3-2-4-8-19/h2-10,12,14-15H,11,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTNYUPKGYVAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide, with CAS Number 895415-89-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure characterized by a methoxy-substituted benzo[d]thiazole moiety, a phenylsulfonyl group, and a pyridin-3-ylmethyl group. The molecular formula is with a molecular weight of 467.6 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological pathways. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : It has shown potential inhibitory effects against several enzymes, including tyrosine kinases, which are crucial in cell signaling and growth pathways. Inhibition of these enzymes can disrupt cancer cell proliferation and survival.
- Antibacterial Properties : Limited research indicates that this compound may possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Case Studies and Research Findings
- Cancer Research : A study explored the effects of similar compounds on cancer cell lines, demonstrating that modifications to the thiazole structure can enhance cytotoxicity against specific cancer types. The findings suggest that the incorporation of the methoxy group may improve solubility and bioavailability, leading to increased efficacy.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound inhibits chymotrypsin and trypsin, which are involved in protein digestion. This inhibition could have implications for metabolic diseases where protein metabolism is disrupted.
- Pharmacological Profiling : Pharmacological studies have assessed the compound's interaction with G protein-coupled receptors (GPCRs), which play a vital role in cellular communication and signal transduction. The compound's ability to modulate these receptors could lead to therapeutic effects in conditions like hypertension and heart disease .
Comparative Biological Activity Table
| Compound | Target Enzymes | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Tyrosine Kinases | Inhibitory | Cancer treatment |
| Similar Thiazole Derivatives | Chymotrypsin, Trypsin | Moderate inhibition | Metabolic disorders |
| GNE-781 (related compound) | GPCRs | Modulatory effects | Cardiovascular diseases |
Comparison with Similar Compounds
Core Structure and Substituent Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
